tert-butyl N-(8-chloro-1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate
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Overview
Description
tert-butyl N-(8-chloro-1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate is a complex organic compound with a unique structure that includes a chloro-substituted isoquinoline ring, a tert-butyl carbamate group, and a propan-2-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions to introduce the tert-butyl carbamate group . The reaction conditions often include the use of aryl halides, palladium catalysts, and bases such as cesium carbonate in solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(8-chloro-1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group in the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the isoquinoline ring.
Scientific Research Applications
tert-butyl N-(8-chloro-1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(8-chloro-1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with a similar carbamate group but lacking the complex isoquinoline structure.
8-chloro-1-oxo-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline: A compound with a similar isoquinoline core but without the tert-butyl carbamate group.
Uniqueness
tert-butyl N-(8-chloro-1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C17H23ClN2O4 |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
tert-butyl N-(8-chloro-1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate |
InChI |
InChI=1S/C17H23ClN2O4/c1-9(2)23-12-8-11(20-16(22)24-17(3,4)5)10-6-7-19-15(21)13(10)14(12)18/h8-9H,6-7H2,1-5H3,(H,19,21)(H,20,22) |
InChI Key |
BAUGOICKQCUCKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C2=C(CCNC2=O)C(=C1)NC(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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